Bucindolol

Description

Propriétés

IUPAC Name |

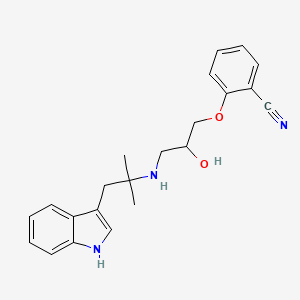

2-[2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMYKMYQHCBIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046744 | |

| Record name | Bucindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71119-11-4 | |

| Record name | Bucindolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71119-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucindolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucindolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12752 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bucindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 2-[2-hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCINDOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9UO06K7CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bucindolol mechanism of action in human myocardium

An In-depth Technical Guide on the Core Mechanism of Action of Bucindolol (B125097) in Human Myocardium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a third-generation adrenergic receptor antagonist characterized by a complex pharmacological profile. While primarily classified as a non-selective β-adrenergic receptor (β-AR) blocker, it possesses additional α1-adrenergic antagonist properties and exhibits controversial intrinsic sympathomimetic activity (ISA) or partial agonism.[1][2] More recent evidence further refines its mechanism to include biased agonism, stimulating G protein-independent signaling pathways. This guide provides a comprehensive technical overview of this compound's mechanism of action at the molecular level within the human myocardium, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Receptor Binding and Antagonist Profile

This compound interacts with multiple adrenergic receptor subtypes, which is central to its therapeutic and side-effect profile. Its primary actions are potent, non-selective antagonism of β1- and β2-adrenergic receptors and antagonism of α1-adrenergic receptors.

Beta-Adrenergic Receptor Antagonism

This compound is a high-affinity, competitive antagonist at both β1- and β2-adrenergic receptors, showing no significant subtype selectivity.[3] This blockade is the cornerstone of its action in heart failure, counteracting the chronic sympathetic overstimulation that leads to deleterious cardiac remodeling. The binding affinity of this compound for β-receptors has been quantified through various studies, primarily using radioligand competition binding assays.

Alpha-1 Adrenergic Receptor Antagonism

In addition to its β-blocking properties, this compound is an antagonist at α1-adrenergic receptors.[1] This action contributes to its vasodilatory effects, reducing both preload and afterload on the heart, which is beneficial in the setting of heart failure.[1] The affinity for α1-receptors is lower than for β-receptors.[3]

Other Receptor Interactions

Studies have also investigated this compound's interaction with serotonergic receptors, noting a high affinity for the 5-HT1A receptor.[4] However, functional studies suggest it does not act as an agonist at these receptors, and the clinical relevance of this binding characteristic in the myocardium remains unclear.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's interaction with adrenergic receptors and its effect on downstream signaling molecules.

Table 1: this compound Receptor Binding Affinities

| Receptor Subtype | Ligand/Method | Ki or KB (nM) | Tissue Source | Reference |

| β-Adrenergic (non-selective) | [125I]ICYP Competition | Ki = 3.7 ± 1.3 | Human Ventricular Myocardium | [3] |

| β-Adrenergic (non-selective) | Isoproterenol-stimulated Adenylyl Cyclase | KB = 2.8 ± 0.55 | Human Ventricular Myocardium | [3] |

| β-Adrenergic (non-selective) | Isoproterenol-augmented Contraction | KB = 2.9 ± 1.9 | Human Right Ventricular Trabeculae | [3] |

| α1-Adrenergic | [125I]BE2254 Competition | Ki = 120 | Rat Cardiac Membranes | [3] |

| β1-Adrenergic | [3H]CGP 12.1777 Competition (with ICI 118.551) | Ki = 1.3 | Human Failing Myocardium | [5] |

| β2-Adrenergic | [3H]CGP 12.1777 Competition (with CGP 207.12 A) | Ki = 2.65 | Human Failing Myocardium | [5] |

Ki = Inhibition Constant; KB = Dissociation Constant; ICYP = Iodocyanopindolol.

Table 2: Effect of this compound on cAMP Levels in Human Myocardium

| Compound | Concentration | Effect on cAMP Level | Comparison | Reference |

| Isoproterenol | 10 µM | >2.5-fold increase | Full Agonist | [6][7] |

| This compound | 10 µM | 1.64 ± 0.25-fold increase | Partial Agonist | [6][7] |

| Xamoterol (B1682282) | 5 µM | 2.00 ± 0.27-fold increase | Partial Agonist | [6][7] |

| Carvedilol (B1668590) | 10 µM | No effect on basal cAMP | Neutral Antagonist | [6][7] |

| Metoprolol (B1676517) | 10 µM | ~25% reduction in basal cAMP | Inverse Agonist | [6][7] |

| Propranolol | 10 µM | No effect on basal cAMP | Neutral Antagonist | [6][7] |

Signaling Pathways and Complex Mechanisms

This compound's effects extend beyond simple receptor blockade. Its actions are complicated by partial agonism and biased signaling, which may explain its unique clinical profile.

Canonical Gs-Protein Pathway: Antagonism and Partial Agonism

The canonical signaling pathway for β1- and β2-adrenergic receptors involves coupling to the stimulatory G protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP). As an antagonist, this compound blocks this pathway when stimulated by agonists like norepinephrine.

However, a significant body of evidence suggests this compound possesses partial agonist activity (or ISA). Unlike neutral antagonists (e.g., carvedilol) that have no effect on basal signaling, or inverse agonists (e.g., metoprolol) that reduce it, this compound can weakly stimulate the Gs pathway, leading to a modest increase in cAMP production.[6][7] This effect is concentration-dependent and has been shown to be approximately 60% of the activity of the known partial agonist xamoterol in normal human myocardial tissue.[6][7]

Contradictory findings exist, with some early studies reporting no evidence of ISA in human ventricular myocardium.[3] A proposed explanation for this discrepancy is that the partial agonist activity of this compound is dependent on the activation state of the β1-AR.[8][9] In the failing human heart, where β-ARs are chronically stimulated and desensitized, this compound's agonist effects may be masked.[8][9]

Figure 1. this compound's Partial Agonist Action on the Gs Pathway.

Biased Agonism

More recent structural and pharmacological studies classify this compound as a biased agonist.[10] This means it can differentially engage signaling pathways downstream of the β1-AR. While acting as a partial agonist or antagonist on the G protein-mediated pathway, this compound has been shown to be an agonist for G protein-independent signaling, such as the mitogen-activated protein kinase (MAPK) pathway, which is mediated by β-arrestin.[10] This biased signaling may contribute to both therapeutic effects and the outcomes observed in clinical trials. The unique interaction of this compound with extracellular loop 2 and transmembrane helix 7 of the β1-AR may be responsible for promoting this G protein-independent signaling.[10]

References

- 1. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dose-response of chronic beta-blocker treatment in heart failure from either idiopathic dilated or ischemic cardiomyopathy. This compound Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of this compound in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of the beta adrenergic receptor antagonist this compound with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nebivolol, this compound, metoprolol and carvedilol are devoid of intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Partial agonist activity of this compound is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Crystal Structures of a Stabilized β1-Adrenoceptor Bound to the Biased Agonists this compound and Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis of Bucindolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis of Bucindolol, a non-selective β-adrenergic receptor blocker with vasodilating properties. The synthesis is presented in a step-by-step manner, including detailed experimental protocols for the preparation of key intermediates and the final active pharmaceutical ingredient. All quantitative data is summarized in structured tables for clarity and ease of comparison, and the synthesis pathway is visualized using a chemical workflow diagram.

Core Synthesis Pathway

The most common and well-documented synthesis of this compound involves a convergent approach, wherein two key intermediates, α,α-dimethyltryptamine (3) and 2-(oxiran-2-ylmethoxy)benzonitrile (5) , are synthesized separately and then coupled in the final step.

Diagram of the Overall this compound Synthesis Pathway

The Pharmacological Profile of Bucindolol: A Non-Selective Beta-Blocker with Vasodilatory Properties

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bucindolol (B125097) is a third-generation, non-selective β-adrenergic receptor antagonist with additional α1-adrenergic blocking and mild intrinsic sympathomimetic activities (ISA).[1][2] This unique pharmacological profile confers both vasodilatory and sympatholytic effects, distinguishing it from earlier generations of beta-blockers.[1][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its receptor binding affinity, pharmacokinetics, pharmacodynamics, and clinical trial data. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to support further research and development efforts.

Receptor Pharmacology

This compound exhibits a complex interaction with multiple adrenergic receptors, contributing to its distinct clinical effects. Its primary mechanism of action is the competitive, non-selective blockade of β1- and β2-adrenergic receptors.[4][5] Additionally, it possesses α1-adrenergic receptor antagonist activity, which contributes to its vasodilatory effects.[6] The presence and clinical relevance of intrinsic sympathomimetic activity (ISA) have been a subject of debate.[3][7]

Receptor Binding Affinities

The binding affinity of this compound for various adrenergic and serotonergic receptors has been characterized through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

| β-Adrenergic (non-selective) | 3.7 ± 1.3 | Human Ventricular Myocardium | [4] |

| α1-Adrenergic | 120 | Rat Cardiac Membranes | [4] |

| α1-Adrenergic | 69 | Not Specified | [6] |

| 5-HT1A | 11 | Not Specified | [6] |

| 5-HT2A | 382 | Not Specified | [6] |

Table 1: this compound Receptor Binding Affinities.

Signaling Pathways

The binding of this compound to β-adrenergic receptors antagonizes the downstream signaling cascade initiated by catecholamines. This primarily involves the inhibition of adenylyl cyclase activation and subsequent reduction in intracellular cyclic AMP (cAMP) levels. The α1-adrenergic blockade by this compound leads to vasodilation by preventing norepinephrine-mediated smooth muscle contraction.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in healthy volunteers and patient populations. It is characterized by rapid absorption and extensive first-pass metabolism.

| Parameter | Value | Population | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1.6 hours | Healthy Volunteers | [8] |

| Elimination Half-life (T½) | 3.6 hours | Healthy Volunteers | [8] |

| Oral Bioavailability | ~30% | Not Specified |

Table 2: Pharmacokinetic Parameters of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its receptor interactions, leading to changes in cardiovascular hemodynamics.

Hemodynamic Effects

-

Heart Rate: this compound reduces exercise-induced tachycardia.[8] However, its effect on resting heart rate is minimal, which may be attributed to its intrinsic sympathomimetic activity.[8]

-

Blood Pressure: this compound lowers blood pressure, an effect attributed to both its β-blocking and α1-blocking (vasodilatory) properties.[9]

-

Cardiac Function: In patients with heart failure, this compound has been shown to improve left ventricular ejection fraction.[1]

Intrinsic Sympathomimetic Activity (ISA)

The presence and significance of ISA with this compound have been debated. Some studies in animal models have demonstrated partial agonist activity.[3] In human myocardial tissue, some evidence suggests that this compound can increase cAMP levels, indicating a degree of ISA.[3][10] This partial agonism may contribute to the differing clinical outcomes observed compared to other beta-blockers without ISA.[7]

Clinical Trials

The most significant clinical trial evaluating this compound is the Beta-Blocker Evaluation of Survival Trial (BEST).

The BEST Trial

The BEST trial was a large-scale, randomized, double-blind, placebo-controlled study designed to assess the effect of this compound on all-cause mortality in patients with advanced chronic heart failure (NYHA class III-IV).[11][12][13][14][15]

| Parameter | This compound Group | Placebo Group | p-value | Reference |

| All-Cause Mortality | 30% | 33% | 0.13 | [11] |

| Cardiovascular Mortality | 25% | 29% | 0.04 | [11] |

| Hospitalization for Heart Failure | 35% | 42% | <0.001 | [11] |

Table 3: Key Outcomes of the BEST Trial.

While the trial did not show a statistically significant reduction in the primary endpoint of all-cause mortality, it did demonstrate a significant reduction in cardiovascular mortality and hospitalizations for heart failure.[11] Subgroup analyses suggested a differential treatment effect based on race, with non-black patients appearing to derive a greater benefit.[11][16]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol outlines the general steps for determining the binding affinity of this compound for β-adrenergic receptors using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Isolate cell membranes from a tissue source rich in the target receptor (e.g., human ventricular myocardium).[17][18][19]

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]-iodocyanopindolol for β-receptors) and a range of concentrations of unlabeled this compound.[7][20][21]

-

Separation: After reaching equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters.[18]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[19]

Adenylyl Cyclase Activity Assay

This protocol describes a method to assess the functional effect of this compound on adenylyl cyclase activity, which is indicative of its antagonist or partial agonist properties.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a suitable source as described in the radioligand binding assay protocol.[22][23][24][25]

-

Reaction Setup: In separate reaction tubes, combine the membrane preparation with a reaction buffer containing ATP (the substrate for adenylyl cyclase), Mg²⁺ (a cofactor), and the test compound (this compound) at various concentrations.[22][26]

-

Stimulation/Inhibition: To assess antagonist activity, include a known β-adrenergic agonist (e.g., isoproterenol) to stimulate adenylyl cyclase. To investigate ISA, this compound is added alone.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period to allow for the enzymatic conversion of ATP to cAMP.[22]

-

Termination: Stop the reaction, often by heat inactivation or the addition of a stop solution.

-

cAMP Quantification: Measure the amount of cAMP produced using a sensitive method such as a competitive immunoassay (e.g., ELISA) or chromatographic techniques.[27]

-

Data Analysis: Compare the amount of cAMP produced in the presence of this compound to control conditions (basal, agonist-stimulated) to determine its effect on adenylyl cyclase activity.[10]

Conclusion

This compound is a non-selective beta-blocker with a multifaceted pharmacological profile that includes α1-adrenergic antagonism and potential intrinsic sympathomimetic activity. This combination of properties results in both negative chronotropic and inotropic effects, as well as vasodilation. While the BEST trial did not meet its primary endpoint for all-cause mortality, it demonstrated significant benefits in reducing cardiovascular mortality and heart failure-related hospitalizations. The complex pharmacology of this compound, particularly the debate surrounding its ISA, warrants further investigation to fully elucidate its therapeutic potential and optimize its use in specific patient populations. The detailed methodologies and visualizations provided in this guide serve as a resource for researchers and drug development professionals to further explore the intricate mechanisms of this compound and similar cardiovascular agents.

References

- 1. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. Mechanism of action of this compound in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of the beta adrenergic receptor antagonist this compound with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative beta-adrenoceptor blocking effect and pharmacokinetics of this compound and propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound has serotonin and alpha-adrenoceptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]

- 12. BioLINCC: Beta-Blocker Evaluation in Survival Trial (BEST) [biolincc.nhlbi.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Design of the Beta-Blocker Evaluation Survival Trial (BEST). The BEST Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Beta-Blocker Evaluation in Survival Trial (BEST) | Clinical Research Trial Listing [centerwatch.com]

- 16. mrctcenter.org [mrctcenter.org]

- 17. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Radioligand binding and competition assays [bio-protocol.org]

- 21. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A simple, sensitive method for the assay of adenyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. benchchem.com [benchchem.com]

- 27. ahajournals.org [ahajournals.org]

Initial Clinical Investigations of Bucindolol in Heart Failure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucindolol is a third-generation beta-blocker with non-selective β1- and β2-adrenergic receptor antagonist properties, as well as α1-adrenergic receptor blocking capabilities, contributing to its vasodilatory effects.[1] Initial clinical investigations in the late 20th century explored its potential as a therapeutic agent for heart failure, a condition characterized by the heart's inability to pump blood effectively. This technical guide provides an in-depth overview of the core clinical and preclinical studies that formed the initial body of evidence for this compound in the context of heart failure.

I. Key Clinical Investigations

The primary investigation into the efficacy of this compound for heart failure was the Beta-Blocker Evaluation of Survival Trial (BEST) . Prior to this large-scale trial, smaller studies explored the dose-response relationship and hemodynamic effects of this compound.

A. The Beta-Blocker Evaluation of Survival Trial (BEST)

The BEST trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the effect of this compound on all-cause mortality in patients with advanced heart failure.[2][3]

Patient Population: The trial enrolled 2,708 patients with New York Heart Association (NYHA) class III or IV heart failure and a left ventricular ejection fraction (LVEF) of 35% or less.[2]

Inclusion Criteria:

-

Age 18 years or older.

-

NYHA class III or IV heart failure.

-

Left ventricular ejection fraction (LVEF) ≤ 35%.

-

Receiving standard therapy for heart failure, including diuretics and ACE inhibitors.

Exclusion Criteria:

-

Heart failure due to uncorrected primary valvular disease.

-

Recent myocardial infarction (within 3 months).

-

Unstable angina.

-

Systolic blood pressure < 85 mmHg.

-

Heart rate < 60 beats per minute.

Treatment Regimen: Patients were randomly assigned to receive either this compound or a placebo.[2]

-

Initial Dose: this compound was initiated at 3 mg twice daily.[2]

-

Dose Titration: The dose was gradually increased every two weeks, as tolerated by the patient, through increments of 6.25 mg, 12.5 mg, and 25 mg twice daily, to a target dose of 50 mg twice daily. For patients weighing more than 75 kg, the target dose was 100 mg twice daily.[2]

Data Collection: Baseline data included a medical history, physical examination, electrocardiogram (ECG), and radionuclide ventriculography to measure LVEF.[4] Follow-up assessments were conducted at regular intervals to monitor clinical status, adverse events, and vital signs.

Statistical Analysis: The primary endpoint was all-cause mortality. Secondary endpoints included cardiovascular mortality, the composite of death or heart transplantation, and hospitalization for any reason. The analysis was based on the intention-to-treat principle.

| Outcome | This compound Group (n=1354) | Placebo Group (n=1354) | Hazard Ratio (95% CI) | p-value |

| Primary Endpoint | ||||

| All-Cause Mortality | 30% | 33% | 0.90 (0.78 - 1.02) | 0.10 |

| Secondary Endpoints | ||||

| Cardiovascular Mortality | 25% | 29% | 0.86 (0.74 - 0.99) | 0.04 |

| Death or Heart Transplantation | 32% | 35% | 0.87 (0.77 - 0.99) | 0.04 |

| Any Hospitalization | 61% | 65% | 0.92 (0.84 - 1.01) | 0.08 |

| Hospitalization for Heart Failure | 35% | 42% | 0.78 (0.69 - 0.88) | <0.001 |

Data sourced from the Beta-Blocker Evaluation of Survival Trial Investigators.[2]

Caption: Workflow of the Beta-Blocker Evaluation of Survival Trial (BEST).

B. Early Dose-Response Clinical Trial

Prior to the BEST trial, a smaller multicenter study investigated the dose-response characteristics of this compound in patients with heart failure.[5]

Patient Population: 139 subjects with NYHA class II or III heart failure and an LVEF of ≤ 0.40.[5]

Treatment Regimen: Patients were randomized to one of four groups: placebo, low-dose this compound (12.5 mg/day), medium-dose this compound (50 mg/day), or high-dose this compound (200 mg/day) for 12 weeks.[5]

| Treatment Group | Mean Change in LVEF (absolute %) |

| Placebo | +1.8 |

| Low-Dose this compound (12.5 mg/day) | +3.2 |

| Medium-Dose this compound (50 mg/day) | +4.7 |

| High-Dose this compound (200 mg/day) | +7.8 |

Data sourced from Bristow et al.[5]

II. Preclinical Investigations: Mechanism of Action

This compound's mechanism of action involves its interaction with adrenergic receptors and subsequent effects on intracellular signaling pathways.

A. Receptor Binding Affinity

This compound is a non-selective beta-blocker, meaning it has a high affinity for both β1 and β2 adrenergic receptors. It also exhibits antagonist activity at α1-adrenergic receptors.[1]

A standard method to determine the binding affinity of a compound to a receptor is the competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the target adrenergic receptor subtype.

-

A radiolabeled ligand with known high affinity for the receptor (e.g., [125I]-Iodocyanopindolol for beta-receptors).

-

Varying concentrations of unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).[6]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, combine the cell membrane preparation, the radioligand, and either buffer (for total binding), a saturating concentration of a known antagonist (for non-specific binding), or varying concentrations of this compound.[6]

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[6]

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

| Receptor | Ki (nM) |

| β1-adrenergic | 0.8 |

| β2-adrenergic | 0.5 |

| α1-adrenergic | 29 |

Ki values represent the concentration of this compound required to occupy 50% of the receptors.

B. Signaling Pathways

This compound's therapeutic effects in heart failure are mediated through its modulation of the β-adrenergic signaling cascade. In heart failure, chronic stimulation of this pathway by catecholamines leads to detrimental effects on the heart, including myocyte apoptosis and adverse cardiac remodeling.

By blocking the β-adrenergic receptors, this compound prevents the binding of norepinephrine (B1679862) and epinephrine, thereby inhibiting the downstream signaling cascade. This includes the inhibition of adenylyl cyclase activation, which in turn reduces the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). The attenuation of this pathway is thought to contribute to the beneficial effects of this compound in heart failure.

Caption: this compound's mechanism of action on the β-adrenergic signaling pathway.

The effect of this compound on the β-adrenergic signaling pathway can be assessed by measuring its impact on adenylyl cyclase activity.

Materials:

-

Cell membranes expressing β-adrenergic receptors.

-

ATP (substrate for adenylyl cyclase).

-

A β-agonist (e.g., isoproterenol) to stimulate the pathway.

-

Varying concentrations of this compound.

-

Assay buffer.

-

A method to quantify cAMP production (e.g., radioimmunoassay or enzyme-linked immunosorbent assay - ELISA).

Procedure:

-

Pre-incubate the cell membranes with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding the β-agonist and ATP.

-

Allow the reaction to proceed for a defined period at a controlled temperature.

-

Terminate the reaction.

-

Measure the amount of cAMP produced in each sample.

-

Plot the cAMP concentration against the this compound concentration to determine the inhibitory effect of this compound on adenylyl cyclase activity.

III. Summary and Conclusion

Initial clinical investigations of this compound in heart failure, culminating in the BEST trial, demonstrated a complex profile. While the primary endpoint of all-cause mortality was not significantly reduced in the overall population, this compound did show benefits in reducing cardiovascular mortality and hospitalizations for heart failure.[2] Earlier dose-ranging studies indicated a dose-dependent improvement in left ventricular function.[5]

Preclinical studies elucidated this compound's mechanism of action as a non-selective beta-blocker with additional alpha-blocking properties. Its ability to antagonize the β-adrenergic signaling pathway provides a clear rationale for its use in heart failure, a state of chronic sympathetic overactivation.

The findings from these initial investigations have paved the way for further research, including pharmacogenomic studies to identify patient populations who may derive the most benefit from this compound therapy. This technical guide provides a foundational understanding of the early clinical and preclinical data that have shaped the ongoing evaluation of this compound in the management of heart failure.

References

- 1. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]

- 3. BioLINCC: Beta-Blocker Evaluation in Survival Trial (BEST) [biolincc.nhlbi.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. benchchem.com [benchchem.com]

Bucindolol and its Impact on Adrenergic Receptor Density: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucindolol (B125097) is a third-generation, non-selective β-adrenergic receptor blocker that also exhibits α1-adrenergic receptor antagonist properties. Its complex pharmacological profile, which includes partial agonist activity, distinguishes it from other β-blockers and results in unique effects on adrenergic receptor density. This document provides a comprehensive technical overview of the current understanding of this compound's influence on β1, β2, and α1 adrenergic receptor densities, supported by quantitative data from key studies, detailed experimental methodologies, and visual representations of relevant signaling pathways.

Introduction to this compound's Mechanism of Action

This compound is a non-selective antagonist of both β1- and β2-adrenergic receptors, and it also possesses α1-adrenergic receptor blocking activity, contributing to its vasodilatory effects. Unlike some other β-blockers, this compound does not appear to cause upregulation of downregulated β1-adrenergic receptors. Furthermore, evidence suggests that this compound can act as a partial agonist, particularly at the β1-adrenergic receptor. This partial agonism is dependent on the activation state of the receptor, a factor that may contribute to the variable clinical outcomes observed with this drug.

Quantitative Effects of this compound on Adrenergic Receptor Density

Table 1: Effect of this compound on β-Adrenergic Receptor Density

| Tissue/Cell Type | Receptor Subtype | This compound Concentration | Duration of Treatment | Change in Receptor Density (Bmax) | Reference |

| Cultured embryonic chick cardiac myocytes | β (non-selective) | 1 µM | 24 hours | Significant decrease | |

| Hamster DDT1 MF2 cell line | β (non-selective) | 1 µM | 24 hours | Decrease | |

| Human Failing Myocardium | β (non-selective) | N/A (Chronic Treatment) | N/A | No restoration of downregulated receptors |

Note: Specific Bmax values (e.g., in fmol/mg protein) were not consistently reported in the abstracts reviewed. Access to full-text articles would be necessary to populate this table with more precise quantitative data.

Table 2: Binding Affinity of this compound for Adrenergic Receptors

| Receptor Subtype | Binding Affinity (Ki) | Tissue/Cell Type | Reference |

| β1-adrenergic | 3.7 ± 1.3 x 10⁻⁹ M | Human ventricular myocardium | |

| β2-adrenergic | Non-selective | Human ventricular myocardium | |

| α1-adrenergic | 1.2 x 10⁻⁷ M | Rat cardiac membranes | |

| α1-adrenergic | 69 nM | Not specified |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of this compound on adrenergic receptor density.

Radioligand Binding Assay for Receptor Density (Bmax)

This protocol is a synthesized representation based on standard methods and details from studies investigating β-blocker effects.

Objective: To quantify the total number of adrenergic receptors (Bmax) in a given tissue or cell preparation.

Materials:

-

Tissue homogenates or cell membrane preparations

-

Radioligand (e.g., [¹²⁵I]-Iodocyanopindolol for β-receptors, [¹²⁵I]BE2254 for α1-receptors)

-

Non-labeled antagonist (e.g., propranolol (B1214883) for β-receptors, phentolamine (B1677648) for α1-receptors) to determine non-specific binding

-

Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the incubation buffer. Determine protein concentration using a standard assay (e.g., BCA assay).

-

Saturation Binding:

-

Set up a series of tubes containing a fixed amount of membrane protein (e.g., 50-100 µg).

-

Add increasing concentrations of the radioligand to the tubes.

-

To a parallel set of tubes, add the same concentrations of radioligand plus a high concentration of the non-labeled antagonist to determine non-specific binding.

-

-

Incubation: Incubate the tubes at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Plot specific binding against the radioligand concentration. The data should fit a hyperbolic curve.

-

Use non-linear regression analysis to determine the Bmax (maximal number of binding sites) and Kd (dissociation constant).

-

In Vitro Autoradiography for Receptor Localization and Density

This protocol provides a general workflow for visualizing and quantifying adrenergic receptor distribution in tissue sections.

Objective: To determine the anatomical distribution and relative density of adrenergic receptors in tissue sections.

Materials:

-

Frozen tissue sections mounted on microscope slides

-

Radioligand (as above)

-

Incubation buffer

-

Washing buffers

-

X-ray film or phosphor imaging screens

-

Image analysis software

Procedure:

-

Tissue Sectioning: Cut thin (e.g., 10-20 µm) frozen tissue sections using a cryostat and thaw-mount them onto slides.

-

Incubation:

-

Incubate the slides with a solution containing the radioligand at a concentration near its Kd.

-

For determining non-specific binding, incubate adjacent sections in the same radioligand solution containing a high concentration of a non-labeled antagonist.

-

-

Washing: Wash the slides in cold buffer to remove unbound radioligand.

-

Drying: Quickly dry the slides using a stream of cold, dry air.

-

Exposure: Appose the dried slides to X-ray film or a phosphor imaging screen in a light-tight cassette. The exposure time will vary depending on the radioactivity.

-

Image Development and Analysis: Develop the film or scan the imaging screen to obtain an autoradiogram. Use image analysis software to quantify the optical density in different regions of the tissue, which corresponds to the receptor density.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to understanding this compound's effects.

Adrenergic Receptor Signaling Pathway

The Enigmatic Partial Agonism of Bucindolol: A Technical Guide to its Intrinsic Sympathomimetic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucindolol (B125097), a non-selective β-adrenergic receptor antagonist with additional α1-blocking and vasodilatory properties, has a complex pharmacological profile characterized by a debated intrinsic sympathomimetic activity (ISA). This technical guide provides an in-depth exploration of the molecular mechanisms, experimental evidence, and quantitative data defining this compound's partial agonism. Evidence suggests that this compound's ISA is not a fixed property but is dynamically influenced by the activation state of the β1-adrenergic receptor, a nuance with significant implications for its clinical application, particularly in the context of heart failure. This document synthesizes findings from key studies, presenting detailed experimental protocols, quantitative data in structured tables, and visual representations of the underlying signaling pathways to offer a comprehensive resource for the scientific community.

Introduction: The Controversy Surrounding this compound's ISA

The classification of β-blockers often hinges on the presence or absence of intrinsic sympathomimetic activity—the capacity of a drug to weakly activate the receptor it is blocking. While some β-blockers are pure antagonists or even inverse agonists, others exhibit partial agonism. Early investigations into this compound's effects on human myocardium did not detect significant ISA[1]. However, subsequent, more nuanced studies have revealed that this compound can indeed act as a partial agonist, particularly at the β1-adrenergic receptor[2][3][4]. This partial agonism has been a subject of considerable debate, especially in light of the Beta-Blocker Evaluation of Survival Trial (BEST), where this compound did not demonstrate a mortality benefit in heart failure patients, unlike other β-blockers lacking ISA[2][3]. It has been postulated that this partial agonist activity might contribute to this difference in clinical outcomes[2][3][5].

Molecular Mechanism of this compound's Intrinsic Sympathomimetic Activity

This compound's ISA is rooted in its interaction with the β-adrenergic receptor and the subsequent downstream signaling cascade. As a partial agonist, this compound binds to the β-adrenergic receptor and induces a conformational change that is intermediate between that caused by a full agonist (like isoproterenol) and a neutral antagonist. This leads to a submaximal activation of the receptor.

The primary signaling pathway involves:

-

Receptor Binding and G-Protein Coupling: this compound binds to β1- and β2-adrenergic receptors. This binding promotes the coupling of the receptor to the stimulatory G-protein (Gs)[2][5]. Guanine nucleotide modulation of competition-binding curves has confirmed that this compound recognizes a high-affinity agonist-binding site[1][5].

-

Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein (Gsα) stimulates adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP)[2].

-

Increased Intracellular cAMP: The resulting increase in intracellular cAMP levels is a hallmark of β-adrenergic agonism[6][7][8]. This second messenger then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response.

However, a pivotal finding is that the manifestation of this compound's partial agonism is contingent on the activation state of the β1-adrenergic receptor[2][3][4]. In states of chronic sympathetic activation, such as heart failure, β-adrenergic receptors become desensitized. In this "low-activation" state, the partial agonist effect of this compound is masked[2][3][4]. Conversely, if the receptors are "resensitized," for instance by pretreatment with an inverse agonist like metoprolol (B1676517), this compound's ability to increase receptor activation and subsequent signaling becomes apparent[2][3][4].

Quantitative Analysis of this compound's ISA

The intrinsic sympathomimetic activity of this compound has been quantified across various experimental models, yielding valuable comparative data.

Table 1: In Vitro Effects of this compound on cAMP Levels and Contractility

| Experimental Model | Parameter Measured | This compound Effect | Comparator | Reference |

| Myocardial strips from non-failing human hearts | cAMP accumulation | 1.64 ± 0.25-fold increase over control | Xamoterol: 2.00 ± 0.27-fold increase | [6][7] |

| Myocardial strips from rat hearts | cAMP accumulation | 2.46 ± 0.42-fold increase over control | Xamoterol: 1.92 ± 0.27-fold increase | [8] |

| Isolated, electrically stimulated left ventricular muscle-strip preparations from failing human myocardium (pretreated with metoprolol) | Force of contraction | 43 ± 9% maximal increase at 1 μmol/L | Untreated/isoproterenol-pretreated: No change | [2][3] |

| Isolated muscle preparations of human left ventricular myocardium from failing hearts (forskolin-stimulated) | Force of contraction | Increased in 38% of muscles (17.1 ± 8.4% at 100 nmol/L); Decreased in 62% | Metoprolol: Decreased in all experiments (89.4 ± 2.2%) | [5] |

Table 2: In Vivo and Ex Vivo Effects of this compound on Heart Rate

| Experimental Model | Parameter Measured | This compound Effect | Comparator | Reference |

| Isolated right atria from transgenic mice with cardiac overexpression of human β1-ARs | Spontaneous beating frequency | 78 ± 11 bpm increase | 47% of xamoterol's effect; 38% of isoproterenol's effect | [2] |

| Pithed rat | Heart rate | 44% of the maximal increase produced by isoproterenol (B85558) (90 ± 6 vs. 205 ± 11 bpm) | Carvedilol (B1668590): No significant effect | [9] |

| Reserpinized anesthetized rats | Heart rate | Increased heart rate, equipotent with isoprenaline at 0.25 nmol/kg | Effect declined with increasing doses | [10] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings related to this compound's ISA.

Measurement of cAMP Accumulation in Myocardial Tissue

-

Tissue Preparation: Myocardial strips (approximately 1 mm³) are obtained from rat or non-failing human hearts. The viability of the tissue is confirmed for at least 48 hours in normoxic tissue culture using methods like the MTT assay and histology[7].

-

Experimental Procedure: Freshly isolated myocardial strips are exposed to varying concentrations of β-adrenergic agonists and antagonists, including this compound, for a specified duration (e.g., 15 minutes).

-

cAMP Assay: Following incubation, the tissue is processed to extract and quantify intracellular cAMP levels, typically using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit. Results are often expressed as a fold-change over basal (control) levels[6][7].

Assessment of Inotropic Effects in Isolated Myocardial Preparations

-

Tissue Preparation: Left ventricular muscle-strip preparations are isolated from failing human myocardium[2][3]. These strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 and 5% CO2 at 37°C and electrically stimulated.

-

Experimental Conditions:

-

Measurement of Contractile Force: The force of contraction is measured isometrically. After establishing a stable baseline, cumulative concentration-response curves for this compound are generated[2][3]. In some protocols, forskolin (B1673556) (a direct adenylyl cyclase activator) is added to facilitate the coupling of Gs to adenylyl cyclase and amplify the effects of partial agonists[5].

Evaluation of Chronotropic Effects in Isolated Atria

-

Animal Model: Transgenic mice with cardiac-specific overexpression of the human β1-adrenergic receptor and wild-type littermates are used[2].

-

Tissue Preparation: The right atria are dissected and mounted in an organ bath containing a physiological salt solution at 37°C.

-

Measurement of Beating Frequency: The spontaneous beating frequency of the atria is recorded. After a stabilization period, this compound is added to the bath, and the change in beating frequency is measured. The effect can be compared to that of a full agonist (isoproterenol) and another partial agonist (xamoterol). The specificity of the effect is confirmed by its blockade with a non-selective β-blocker like propranolol[2].

Visualizing the Pathways and Workflows

Signaling Pathway of this compound's Intrinsic Sympathomimetic Activity

Caption: Signaling cascade initiated by this compound's partial agonism at the β-adrenergic receptor.

Experimental Workflow for Assessing Inotropic Effects of this compound

Caption: Workflow for studying this compound's inotropic effects under different receptor activation states.

Conclusion and Future Directions

The intrinsic sympathomimetic activity of this compound is a nuanced and conditional property, heavily dependent on the physiological context, specifically the activation state of the β1-adrenergic receptor. In non-failing myocardium or in experimental conditions that "resensitize" the β-adrenergic signaling pathway, this compound demonstrates clear partial agonist effects, leading to Gs-mediated adenylyl cyclase activation and increased cAMP production. However, in the desensitized state characteristic of chronic heart failure, this ISA is largely masked.

This understanding is critical for drug development professionals and researchers. The variable expression of ISA may explain some of the divergent clinical trial results observed with this compound compared to other β-blockers. Future research should focus on:

-

Genotype-Phenotype Correlations: Investigating how genetic polymorphisms in the β1-adrenergic receptor and other components of the signaling pathway influence the degree of this compound's ISA.

-

Long-term Effects of Partial Agonism: Elucidating the chronic consequences of low-level, persistent β-adrenergic receptor stimulation by partial agonists in the setting of heart failure.

-

Development of Novel β-Blockers: Designing β-blockers with tailored levels of ISA for specific patient populations or disease states.

By continuing to unravel the complexities of this compound's interaction with the β-adrenergic system, the scientific community can better position this and future compounds for optimal therapeutic benefit.

References

- 1. Mechanism of action of this compound in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Partial agonist activity of this compound is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. This compound displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. karger.com [karger.com]

- 10. Studies on the vasodilator actions of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bucindolol Metabolism and Hepatic Cytochrome P450 Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of bucindolol (B125097), a non-selective beta-adrenergic receptor antagonist with mild vasodilator properties. The primary focus is on its interaction with hepatic cytochrome P450 (CYP) pathways, offering detailed insights for researchers, scientists, and professionals involved in drug development.

Executive Summary

This compound undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. The key enzyme responsible for its oxidative metabolism is CYP2D6 . This metabolic pathway leads to the formation of various metabolites, with 5-hydroxythis compound being a major product. Understanding the kinetics and pathways of this compound metabolism is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response, which can be influenced by genetic polymorphisms of the CYP2D6 enzyme.

This compound Metabolism and the Role of Cytochrome P450

This compound is subject to significant hepatic metabolism, which is a major determinant of its oral bioavailability and clearance. The cytochrome P450 superfamily of enzymes, located primarily in the liver, plays a central role in the biotransformation of this compound.

Primary Metabolic Pathway: Hydroxylation by CYP2D6

The principal metabolic pathway for this compound is hydroxylation, and evidence strongly indicates that CYP2D6 is the specific isozyme responsible for this reaction[1]. This enzymatic process results in the formation of hydroxylated metabolites.

One of the major identified metabolites of this compound is 5-hydroxythis compound [2]. The formation of this metabolite is a direct consequence of the oxidative action of CYP2D6 on the this compound molecule.

Quantitative Analysis of this compound Metabolism

While the qualitative role of CYP2D6 in this compound metabolism is established, detailed quantitative data on the kinetics of this interaction is limited in publicly available literature. The following table summarizes the key pharmacokinetic parameters of this compound and its major metabolite.

| Parameter | This compound | 5-Hydroxythis compound | Reference |

| Metabolizing Enzyme | CYP2D6 | - | [1] |

| Mean Terminal Elimination Half-life (t½) | 8.0 ± 4.5 hours | 0.15 ± 0.13 hours | [2] |

Further research is required to determine the specific Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the metabolism of this compound by CYP2D6, as well as the precise percentage of this compound clearance attributable to this pathway.

Experimental Protocols for Studying this compound Metabolism

The following sections outline detailed methodologies for key experiments to investigate the metabolism of this compound by hepatic cytochrome P450 enzymes.

In Vitro Metabolism of this compound using Human Liver Microsomes (HLMs)

This protocol is designed to determine the metabolic stability of this compound and identify the metabolites formed by the mixed-function oxidase system present in HLMs.

Materials:

-

This compound hydrochloride

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Internal standard (e.g., a structurally similar compound not metabolized by CYPs)

-

96-well plates

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

-

In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

This compound solution (final concentration typically 1-10 µM)

-

Pooled HLMs (final protein concentration typically 0.5-1 mg/mL)

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiation of Metabolic Reaction:

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well.

-

Incubate the plate at 37°C with constant shaking.

-

-

Time Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in respective wells by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the plate at 4°C to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and identify formed metabolites.

-

The LC method should be optimized to achieve chromatographic separation of this compound and its potential metabolites.

-

The MS/MS detection should be performed in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.

-

Reaction Phenotyping using Recombinant Human CYP Isoforms

This protocol aims to identify the specific CYP isozyme(s) responsible for this compound metabolism.

Materials:

-

This compound hydrochloride

-

Recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 expressed in a suitable system like baculovirus-infected insect cells)

-

NADPH regenerating system

-

0.1 M Potassium phosphate buffer (pH 7.4)

-

Control microsomes (from the same expression system, without the CYP enzyme)

-

Acetonitrile (ACN)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Incubation Setup:

-

Prepare separate incubation mixtures for each recombinant CYP isoform and the control microsomes.

-

Each mixture should contain the buffer, this compound, and the respective recombinant enzyme or control microsomes.

-

Pre-incubate at 37°C for 5 minutes.

-

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a fixed time period (e.g., 60 minutes).

-

Terminate the reaction with ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing and Analysis:

-

Process the samples as described in the HLM protocol (centrifugation and supernatant transfer).

-

Analyze the samples by LC-MS/MS to measure the depletion of this compound and the formation of metabolites in the presence of each CYP isoform.

-

-

Data Analysis:

-

Compare the rate of metabolism (this compound depletion or metabolite formation) across the different CYP isoforms.

-

A significantly higher rate of metabolism in the presence of a specific CYP isoform compared to the control and other isoforms indicates its primary role in this compound metabolism.

-

Visualizing Metabolic Pathways and Experimental Workflows

This compound Metabolic Pathway

The following diagram illustrates the primary metabolic transformation of this compound.

Caption: Primary metabolic pathway of this compound to 5-hydroxythis compound mediated by CYP2D6.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines the general workflow for conducting in vitro metabolism studies of this compound.

Caption: General workflow for in vitro this compound metabolism studies.

Conclusion

This compound is extensively metabolized in the liver, with CYP2D6 playing a pivotal role in its oxidative clearance to form metabolites such as 5-hydroxythis compound. The provided experimental protocols offer a framework for researchers to further investigate the quantitative aspects of this compound metabolism and to identify other potential metabolic pathways. A thorough understanding of these processes is essential for optimizing the therapeutic use of this compound and for predicting and managing potential drug interactions in clinical practice. The significant interindividual variability in CYP2D6 activity underscores the importance of pharmacogenetic considerations in personalizing this compound therapy.

References

Discovery and development history of Bucindolol

An In-depth Technical Guide to the Discovery and Development of Bucindolol (B125097)

Introduction

This compound is a third-generation, non-selective β-adrenergic receptor antagonist with additional α1-adrenergic blocking and mild vasodilatory properties.[1][2] Its development history is unique among cardiovascular drugs, marked by a journey from a promising heart failure candidate to a pivotal case study in the field of pharmacogenomics. Despite failing to meet its primary endpoint in a major clinical trial, subsequent analyses of the Beta-Blocker Evaluation of Survival Trial (BEST) revealed genotype-dependent effects that have reshaped our understanding of individualized therapy in heart failure.[1][3] This guide provides a detailed technical overview of this compound's discovery, mechanism of action, preclinical and clinical development, and the pharmacogenomic insights that define its legacy.

Discovery and Synthesis

This compound was developed as a non-selective beta-blocker with vasodilatory properties intended for the treatment of hypertension and heart failure.[4][5] The chemical synthesis of this compound involves the combination of two key intermediates.

The synthesis begins with the displacement of the dimethylamino group from gramine, which is then reduced to form an amine intermediate. Separately, 2-hydroxybenzonitrile (B42573) reacts with epichlorohydrin (B41342) to create an epoxide. The final step involves the reaction of these two intermediates to yield this compound (2-[2-hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethyl-ethyl]amino]propoxy]benzonitrile).[6]

Pharmacodynamics and Mechanism of Action

This compound's pharmacological profile is complex, characterized by its interaction with multiple adrenergic receptors and a debated level of intrinsic sympathomimetic activity (ISA).

Receptor Binding and Antagonism

This compound is a non-selective competitive antagonist at β1- and β2-adrenergic receptors and also exhibits antagonist activity at α1-adrenergic receptors, which contributes to its vasodilatory effect.[1][7] It demonstrates high affinity for β-receptors, as determined by radioligand binding studies.[8]

| Receptor Target | Binding Affinity (Ki) | Species/Tissue | Reference |

| β-Adrenergic (non-selective) | 3.7 ± 1.3 nM | Human Ventricular Myocardium | [8] |

| β-Adrenergic (antagonism KB) | 2.8 ± 0.55 nM | Human Ventricular Myocardium (Adenylate Cyclase Assay) | [8] |

| α1-Adrenergic | 120 nM | Rat Cardiac Membranes | [8] |

Signaling Pathways

The primary mechanism of β-blockers involves the inhibition of the β-adrenergic signaling cascade. Upon stimulation by catecholamines like norepinephrine, β1-receptors on cardiomyocytes activate a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, including L-type calcium channels, leading to increased calcium influx and enhanced cardiac contractility and heart rate. This compound blocks the initial step of this pathway at the receptor level.

References

- 1. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]

- 4. Long-term beta-blocker vasodilator therapy improves cardiac function in idiopathic dilated cardiomyopathy: a double-blind, randomized study of this compound versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hemodynamic properties of this compound, a beta-adrenoreceptor blocking drug with vasodilator activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mechanism of action of this compound in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Bucindolol's Vasodilatory Properties and Alpha-1 Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucindolol (B125097) is a nonselective beta-adrenergic receptor antagonist that also possesses vasodilatory properties.[1][2] This vasodilatory action is, in part, attributed to its antagonism of alpha-1 adrenergic receptors.[3][4] By blocking these receptors, this compound inhibits the vasoconstrictive effects of endogenous catecholamines, such as norepinephrine, leading to a reduction in systemic vascular resistance and blood pressure.[1][5] This technical guide provides an in-depth overview of the vasodilatory properties of this compound with a core focus on its alpha-1 antagonism, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data

The following tables summarize the key quantitative data related to this compound's alpha-1 adrenergic antagonism and its hemodynamic effects.

Table 1: Receptor Binding and Functional Antagonism

| Parameter | Value | Species/Tissue | Reference |

| Ki (Alpha-1 Adrenergic Receptor) | 69 nM | Not Specified | [3] |

| pA2 (Phenylephrine-induced pressor response) | 7.18 ± 0.10 | Rat (in vivo) | [4] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Hemodynamic Effects in Humans

| Parameter | Study Population | This compound Dose | Change from Baseline | Reference |

| Systemic Vascular Resistance | Patients with Congestive Heart Failure | 3 months treatment | Decreased from 1,888 to 1,481 dynes·s·cm⁻⁵ (p=0.04) | [6] |

| Systemic Vascular Resistance | Patients with Essential Hypertension | 150 mg (single dose) | Reduced from 1,555 ± 339 to 1,311 ± 467 dynes·s·cm⁻⁵ (p<0.01) | [1] |

| Mean Arterial Pressure | Patients with Essential Hypertension | 50-200 mg (3 times daily for 4 weeks) | 11 ± 7% reduction (supine, p<0.001), 11 ± 6% reduction (standing, p<0.001) | [1] |

| Standing Diastolic Blood Pressure | Patients with Mild to Moderate Essential Hypertension | Not specified | Reduced from 108 ± 5 mmHg (placebo) to 97 ± 9 mmHg | [2] |

| Forearm Vascular Resistance | Mild-to-moderate Hypertensive Men | 100, 200, and 300 mg/d | Decreased (p<0.05 at 4 hr postdose) | [5] |

Experimental Protocols

Radioligand Binding Assay for Alpha-1 Adrenergic Receptor Affinity

This protocol outlines a general method for determining the binding affinity (Ki) of this compound for alpha-1 adrenergic receptors.

Objective: To quantify the affinity of this compound for alpha-1 adrenergic receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing alpha-1 adrenergic receptors (e.g., from transfected cell lines or tissue homogenates like rat cerebral cortex).

-

Radioligand: [³H]-Prazosin (a selective alpha-1 adrenergic receptor antagonist).

-

Non-labeled competing ligand: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following reaction tubes:

-

Total Binding: Contains cell membranes and [³H]-Prazosin.

-

Non-specific Binding: Contains cell membranes, [³H]-Prazosin, and a high concentration of a non-labeled alpha-1 antagonist (e.g., phentolamine) to saturate the receptors.

-

Competitive Binding: Contains cell membranes, [³H]-Prazosin, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Tissue Bath Assay for Functional Vasodilation

This protocol describes a method to assess the functional antagonist activity of this compound on alpha-1 adrenergic receptor-mediated vasoconstriction.

Objective: To determine the potency of this compound in antagonizing phenylephrine-induced contraction in isolated arterial rings.

Materials:

-

Isolated arterial tissue (e.g., rat thoracic aorta).

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Phenylephrine (B352888) (an alpha-1 adrenergic receptor agonist).

-

This compound.

-

Isolated tissue bath system with force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Dissect the artery and cut it into rings of 2-3 mm width. Suspend the rings in the organ baths filled with PSS.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a basal resting tension (e.g., 1-2 grams). Wash the tissues with fresh PSS every 15-20 minutes.

-

Viability Test: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure their viability.

-

Antagonist Incubation: Incubate the tissues with either vehicle or varying concentrations of this compound for a predetermined period (e.g., 30-60 minutes).

-

Cumulative Concentration-Response Curve: Add phenylephrine to the baths in a cumulative manner, increasing the concentration in logarithmic increments. Record the contractile response at each concentration until a maximal response is achieved.

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximal response against the logarithm of the phenylephrine concentration for both vehicle- and this compound-treated tissues.

-

The rightward shift of the concentration-response curve in the presence of this compound indicates competitive antagonism.

-

A Schild plot analysis can be performed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.

-

Mandatory Visualizations

Signaling Pathway

Caption: Alpha-1 adrenergic receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow

Caption: Experimental workflow for characterizing the alpha-1 antagonist properties of a compound.

References

- 1. Efficacy of this compound in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a beta-adrenoceptor blocker with vasodilatory action: its effect in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of the beta adrenergic receptor antagonist this compound with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound has serotonin and alpha-adrenoceptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hemodynamic effects during rest and exercise of this compound in hypertensive men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Molecular Structure and Chemical Properties of Bucindolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucindolol is a non-selective β-adrenergic receptor antagonist with additional α1-blocking and partial β-agonist (intrinsic sympathomimetic) activities. This unique pharmacological profile, characterized by biased agonism, has positioned this compound as a subject of significant interest in cardiovascular research, particularly in the context of heart failure. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and detailed experimental protocols relevant to the study of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and cardiovascular pharmacology.

Molecular Structure and Chemical Properties